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Compound of Interest

Compound Name: PU141

Cat. No.: B610336

For Immediate Release — In the landscape of epigenetic research, the pyridoisothiazolone
PU141 has been identified as a selective inhibitor of the histone acetyltransferases (HATS)
p300 and CREB-binding protein (CBP). This guide provides a comprehensive comparison of
PU141's cross-reactivity with other acetyltransferases, supported by key experimental data and
detailed protocols to assist researchers in drug development and cellular biology.

Executive Summary

PU141 demonstrates marked selectivity for the highly homologous p300 and CBP enzymes,
which are critical transcriptional co-activators involved in a myriad of cellular processes,
including cell proliferation, differentiation, and apoptosis. In vitro enzymatic assays reveal that
PU141 has significantly lower inhibitory activity against other histone acetyltransferases such
as p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (Gen5). This
selectivity profile makes PU141 a valuable tool for dissecting the specific roles of p300/CBP in
health and disease.

Comparative Analysis of Inhibitory Activity

The cross-reactivity of PU141 was evaluated against a panel of key histone acetyltransferases.
The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from
in vitro enzymatic assays, demonstrating the compound's selectivity.
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Acetyltransferase Target IC50 (pM) of PU141 Selectivity Profile
p300 24+0.2 Primary Target
CBP 2101 Primary Target

~8-10 fold selective for
PCAF 20.3+1.5

p300/CBP

> 20-25 fold selective for
Gcen5 >50

p300/CBP

Data sourced from in vitro enzymatic activity assays. Lower IC50 values indicate higher
inhibitory potency.

Experimental Methodologies

The determination of acetyltransferase inhibition by PU141 was conducted using a robust,
antibody-based enzymatic assay. Below is a detailed protocol for assessing the inhibitory
potential of compounds against a panel of acetyltransferases.

Protocol: In Vitro Histone Acetyltransferase (HAT)
Inhibition Assay (ELISA-based)

1. Reagents and Materials:

e Recombinant human HAT enzymes (p300, CBP, PCAF, Gcnb)

» Histone H3 peptide (e.g., corresponding to amino acids 1-21) as substrate

o Acetyl-Coenzyme A (Acetyl-CoA)

e PU141 and other test compounds dissolved in DMSO

» Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

e High-binding 96-well microplates
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Primary antibody specific for acetylated histone H3 at a particular lysine residue (e.g., anti-
acetyl-H3K18)

Horseradish Peroxidase (HRP)-conjugated secondary antibody
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
Stop Solution (e.g., 1 M H2S0a4)
Plate reader capable of measuring absorbance at 450 nm
. Experimental Procedure:

Coating: Coat the wells of a high-binding 96-well microplate with the histone H3 peptide
substrate and incubate overnight at 4°C.

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to
remove unbound substrate.

Enzymatic Reaction:

o Prepare a reaction mixture in each well containing the assay buffer, recombinant HAT
enzyme, and Acetyl-CoA.

o Add varying concentrations of PU141 (or control compounds) to the wells. Include a
DMSO-only control (vehicle) and a no-enzyme control.

o Incubate the plate at 30°C for 1-2 hours to allow the enzymatic acetylation of the histone
peptide.

Detection:
o Wash the plate to remove the reaction mixture.

o Add the primary antibody against the specific acetylated lysine residue to each well and
incubate for 1 hour at room temperature.
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o Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at
room temperature.

o Wash the plate again and add the TMB substrate. Allow the color to develop.

o Data Analysis:
o Stop the reaction by adding the stop solution.
o Measure the absorbance at 450 nm using a microplate reader.

o Calculate the percent inhibition for each concentration of PU141 relative to the vehicle
control.

o Determine the IC50 value by plotting the percent inhibition against the logarithm of the
compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Contexts

To further clarify the methodologies and the biological relevance of PU141's targets, the
following diagrams illustrate the experimental workflow and a key signaling pathway involving
p300/CBP.
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HAT Inhibition Assay Workflow
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The p300/CBP proteins are crucial co-activators in many signaling pathways, including the NF-
KB pathway, which is central to inflammation and immune responses.
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Role of p300/CBP in NF-kB Signaling

Conclusion
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The available data robustly supports that PU141 is a selective inhibitor of the p300/CBP
histone acetyltransferases. Its limited activity against other HATs like PCAF and Gcn5 makes it
a precise chemical probe for investigating the specific functions of p300 and CBP in cellular
and disease models. This guide provides the necessary data and protocols for researchers to
effectively utilize and evaluate PU141 in their studies.

 To cite this document: BenchChem. [Unveiling the Selectivity of PU141: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610336#cross-reactivity-of-pul41-with-other-
acetyltransferases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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